N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide
Description
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide is a heterocyclic compound combining a 1,3,4-thiadiazole core with a coumarin (2H-chromene) moiety. The thiadiazole ring at position 5 is substituted with a 2-methylphenyl group, while the coumarin unit is functionalized with a carboxamide group at position 2.
Properties
IUPAC Name |
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3S/c1-11-6-2-4-8-13(11)17-21-22-19(26-17)20-16(23)14-10-12-7-3-5-9-15(12)25-18(14)24/h2-10H,1H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPQDVAAXKKXPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps. One common method starts with the preparation of 1,3,4-thiadiazole derivatives using hydrazonoyl halides and potassium thiocyanate . The reaction conditions often include the use of solvents like ethanol and the presence of catalysts such as triethylamine . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with various molecular targets. The thiadiazole ring is a bioisostere of pyrimidine, which allows it to disrupt DNA replication processes. This disruption can inhibit the replication of bacterial and cancer cells . The compound may also interact with enzymes and receptors, leading to its diverse biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its 2-methylphenyl-thiadiazole and coumarin-carboxamide groups. Below is a comparison with key analogs from the evidence:
Pharmacological Implications
- Electronic Effects : Electron-withdrawing groups (e.g., 4-chlorobenzyl in ) may increase thiadiazole’s electrophilicity, favoring interactions with biological targets .
- Steric Considerations: Bulky substituents like 2-isopropyl-5-methylphenoxy () or tert-butyl () could hinder binding compared to the target’s planar 2-methylphenyl group .
Comparative Data Table
Biological Activity
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide is a compound that incorporates a thiadiazole moiety and a chromene structure, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of . The structure consists of a chromene core linked to a thiadiazole ring, contributing to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇N₅O₂S |
| Molecular Weight | 369.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | HUJROYNKOIELOA-UHFFFAOYSA-N |
Anticancer Properties
Research indicates that compounds containing thiadiazole and chromene structures exhibit significant anticancer activity. For instance:
- Cytotoxicity Studies : The compound was evaluated against various cancer cell lines, demonstrating potent cytotoxic effects. In vitro studies reported IC50 values in the micromolar range against A549 lung carcinoma cells, indicating strong antiproliferative activity .
- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis. Western blot analyses have shown that treatment with this compound leads to increased levels of p53 and activation of caspase pathways, which are critical in the apoptotic process .
Other Biological Activities
In addition to anticancer properties, derivatives containing the thiadiazole scaffold have been associated with various biological activities:
- Antimicrobial Activity : Compounds similar to this compound have shown efficacy against multiple bacterial strains and fungi .
- Anti-inflammatory Effects : Studies suggest that these compounds may also possess anti-inflammatory properties, potentially useful in treating conditions such as arthritis .
Case Studies
- Study on Anticancer Activity : A recent study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated an IC50 value of approximately 0.65 μM, with significant induction of apoptosis confirmed through flow cytometry .
- Mechanistic Insights : Another study focused on the mechanism by which this compound induces apoptosis in cancer cells. It was found that the compound disrupts mitochondrial membrane potential and activates caspases 3 and 9, leading to cell death .
Q & A
Q. What are the established synthetic routes for N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide?
The compound is synthesized via cyclization reactions. A common method involves:
- Step 1 : Reacting N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 minutes).
- Step 2 : Cyclizing the intermediate in DMF with iodine and triethylamine, which facilitates sulfur elimination and thiadiazole ring formation . Key considerations include optimizing reaction time and stoichiometry to avoid side products.
Q. How is structural confirmation of this compound achieved?
- 1H/13C NMR spectroscopy : Used to verify the thiadiazole core and substituent positions. For example, the methylphenyl group’s aromatic protons appear as distinct multiplet signals in the 7.1–7.4 ppm range .
- X-ray crystallography : Provides definitive proof of molecular geometry, such as bond angles and dihedral angles between the thiadiazole and coumarin moieties .
Q. What preliminary pharmacological screening methods are recommended?
- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi. Activity is pH-dependent; adjust buffer conditions (e.g., pH 6–8) to mimic physiological environments .
- Cytotoxicity testing : Use MTT assays on human cell lines (e.g., HEK-293) to establish IC50 values and selectivity indices .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies?
Discrepancies in antimicrobial or cytotoxic results may arise from:
- Variations in assay conditions (e.g., pH, solvent used for compound dissolution). Frija et al. (2019) demonstrated that thiadiazole derivatives show enhanced activity at neutral pH due to improved solubility .
- Strain-specific responses : Validate findings using standardized microbial strains (e.g., ATCC cultures) and replicate experiments with blinded controls.
Q. What computational strategies support target identification for this compound?
- Molecular docking : Screen against kinases (e.g., GSK-3β) or antimicrobial targets (e.g., DNA gyrase). Use AutoDock Vina with Lamarckian genetic algorithms to predict binding affinities. Docking studies of analogous thiadiazoles revealed hydrogen bonding with catalytic lysine residues in GSK-3β .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
Q. How can substituent modifications improve pharmacological efficacy?
- Structure-activity relationship (SAR) : Replace the 2-methylphenyl group with electron-withdrawing groups (e.g., -Cl, -CF3) to enhance antimicrobial potency. For example, chlorophenyl analogs showed 4-fold lower MIC values against S. aureus .
- Bioisosteric replacement : Substitute the coumarin-2-oxo group with a quinolinone scaffold to improve metabolic stability .
Q. What strategies optimize synthetic yield and purity?
- Catalyst screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts (e.g., DMAP) during cyclization to reduce reaction time.
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (DMSO/water) to isolate high-purity (>95%) product .
Q. How should researchers address solubility challenges in in vitro assays?
- Co-solvent systems : Dissolve the compound in DMSO (≤1% v/v) and dilute in PBS or cell culture media.
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles to enhance bioavailability, as demonstrated for similar thiadiazole-carboxamide hybrids .
Methodological Considerations Table
| Aspect | Recommended Protocol | Key References |
|---|---|---|
| Synthesis | Two-step cyclization in acetonitrile/DMF; iodine as cyclizing agent | |
| Characterization | NMR (Bruker 400 MHz), X-ray crystallography (Mo-Kα radiation) | |
| Bioactivity Testing | pH-adjusted disk diffusion (pH 7.4), MTT assay (48-h incubation) | |
| Computational Studies | Docking (AutoDock Vina), MD simulations (GROMACS, AMBER force field) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
